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For Researchers, Scientists, and Drug Development
Professionals
These application notes provide a comprehensive overview of the use of FNDR-20123, a novel

histone deacetylase (HDAC) inhibitor, in a humanized mouse model for the study of malaria.

The provided protocols are based on established research to ensure reproducibility and

accuracy in your experiments.

Introduction
FNDR-20123 is a first-in-class, orally active anti-malarial compound that functions as a potent

inhibitor of histone deacetylases (HDACs).[1][2][3] The emergence of drug-resistant strains of

Plasmodium falciparum necessitates the development of novel therapeutics with unique

mechanisms of action.[3][4] HDACs represent a promising therapeutic target in malaria, and

FNDR-20123 has demonstrated significant efficacy in reducing parasitemia in preclinical in vivo

models.[3][4] This document outlines the key characteristics of FNDR-20123 and provides a

detailed protocol for its evaluation in a severe combined immunodeficiency (SCID) mouse

model of human P. falciparum malaria.

Mechanism of Action
FNDR-20123 exerts its anti-malarial activity by inhibiting HDACs, which are crucial enzymes in

the epigenetic regulation of gene expression in Plasmodium falciparum.[3] By inhibiting these

enzymes, FNDR-20123 disrupts the normal lifecycle of the parasite. It is a pan-HDAC inhibitor,
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affecting multiple HDAC isoforms.[5] This distinct mechanism of action suggests that FNDR-

20123 may be effective against parasite strains that have developed resistance to other anti-

malarial drugs.[4]
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Data Presentation
In Vitro Activity of FNDR-20123

Parameter IC50 Value Target Notes

Plasmodium HDAC

Inhibition
31 nM[1][2][4] Pan-HDAC ---

Human HDAC

Inhibition
3 nM[1][2][4] Pan-HDAC ---

P. falciparum Asexual

Blood Stage
41 nM[1][2][4] ---

Effective against

multi-drug resistant

strains.[4]

Male Gametocytes 190 nM[1][2][4] ---

Indicates potential for

transmission control.

[4]

Female Gametocytes > 5 µM[4] --- ---

In Vivo Efficacy of FNDR-20123 in SCID Mouse Model
Compound Dose (mg/kg)

Route of
Administration

Parasitemia (%)

FNDR-20123 10 Oral (p.o.) 6.5[1][2]

FNDR-20123 50 Oral (p.o.) 2.57[1][2]

Pharmacokinetic and Safety Profile of FNDR-20123
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Parameter Value Species Notes

Cmax 1.1 µM[4][6] Rat
At 100 mg/kg oral

dose.[4][6]

T1/2 5.5 h[4][6] Rat ---

Liver Microsome

Stability

> 75% remaining after

2h
Human, Mouse, Rat High stability.[4]

Plasma Protein

Binding
57%[4] Human Low binding.[4]

hERG Liability > 100 µM[4] ---
No significant liability.

[4]

CYP Isoform Inhibition IC50 > 25 µM[4] ---
Does not inhibit tested

isoforms.[4]

Cytotoxicity (HepG-2,

THP-1)
Negligible[4][6] --- ---

Experimental Protocols
In Vivo Efficacy Study in a SCID Mouse Model of Human
P. falciparum Malaria
This protocol is adapted from the methodology described for the evaluation of FNDR-20123.[4]

[5]

1. Animal Model:

Species: Severe Combined Immunodeficient (SCID) mice.

Housing: Maintained in a sterile environment to prevent opportunistic infections.

Humanization: Mice are engrafted with human erythrocytes to allow for the propagation of P.

falciparum.

2. Parasite Strain:
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Plasmodium falciparum (specific strain as required, including multi-drug resistant strains).

3. Infection Protocol:

At day 0, infect SCID mice with P. falciparum-parasitized human erythrocytes.

The inoculum should contain approximately 2 x 10^7 parasitized erythrocytes in a volume of

0.1 ml.[4][5]

Administer the inoculum intravenously or intraperitoneally.

4. Drug Formulation and Administration:

Preparation: Dissolve FNDR-20123 in 100% DMSO for a stock solution.[4][5] Further

dilutions can be made in an appropriate vehicle for administration.

Dosing:

Begin treatment on day 3 post-infection and continue for 4 consecutive days (until day 6).

[4][5]

Administer a single daily dose.[4][5]

Test various routes of administration, including oral (p.o.), subcutaneous (s.c.), and

intraperitoneal (i.p.).[4]

Recommended oral doses for efficacy testing are 10 mg/kg and 50 mg/kg.[1][2]

The administration volume should be adjusted to 10 ml/kg.[4][5]

Control Groups:

Vehicle Control: Administer the drug vehicle alone.

Positive Control: Use a standard anti-malarial drug like Chloroquine for comparison.[4][5]

5. Monitoring and Sample Collection:

On day 7 post-infection, collect a small volume of blood (e.g., 2 µl) from the tail vein.[4][5]
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Monitor the general health and body weight of the mice daily.

6. Determination of Parasitemia:

Prepare thin blood smears from the collected blood samples.

Stain the smears with Giemsa stain.

Determine the percentage of parasitized red blood cells by counting at least 10,000

erythrocytes under a microscope.[4][5]

Hematocrit can be determined by FACS analysis.[4]

7. Data Analysis:

Calculate the mean parasitemia for each treatment group.

Compare the parasitemia in the FNDR-20123 treated groups to the vehicle control group to

determine the percentage of parasite inhibition.

Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance

of the observed effects.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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